Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Structurally related molecules have been reported to have anti-inflammatory activity .
Biochemical Pathways
Related compounds have been implicated in anti-inflammatory pathways .
Result of Action
Structurally related molecules have been reported to exhibit anti-inflammatory effects .
Preparation Methods
The synthesis of Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of thieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar compounds to Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate include:
Methyl thieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but lacks the ethoxy-oxoethoxy group, which may result in different biological activities and applications.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This derivative has a hydroxyl group instead of the ethoxy-oxoethoxy group, potentially altering its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs .
Biological Activity
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol
CAS Number: [Not provided in the search results]
The compound features a thieno[2,3-b]pyridine core with ethoxy and oxoethoxy functional groups, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolic regulation.
Research indicates that the compound may exert effects by binding to enzymes or receptors involved in cancer progression. For instance, studies have shown that it can interfere with the cell cycle in tumor cells, leading to reduced viability and proliferation rates.
Antitumor Effects
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) Cell Lines: In vitro studies demonstrated that this compound significantly inhibited cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed a GI50 concentration of approximately 13 μM, indicating its effectiveness in reducing viable cell numbers without adversely affecting non-tumorigenic cells like MCF-12A .
Cell Line | GI50 (μM) | Effect on Proliferation |
---|---|---|
MDA-MB-231 | 13 | Significant reduction |
MDA-MB-468 | Not specified | Significant reduction |
MCF-12A (non-tumorigenic) | N/A | Little to no effect |
Cell Cycle Analysis
Flow cytometry analyses revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This shift suggests that the compound may induce cell cycle arrest, a common mechanism by which anticancer agents exert their effects .
Case Studies
- In Vivo Studies: The use of an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with this compound resulted in a notable reduction in tumor size. This finding supports its potential as a therapeutic agent against solid tumors.
- Metabolic Profiling: Metabolomic studies identified significant alterations in metabolic pathways such as glycolysis and gluconeogenesis upon treatment with this compound. These changes highlight its role in modulating cellular metabolism, which is critical for cancer cell survival and proliferation .
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-3-18-9(15)7-19-10-8-5-4-6-14-12(8)20-11(10)13(16)17-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCULOVUWAYGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(SC2=C1C=CC=N2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331618 | |
Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819168 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-28-5 | |
Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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